Farampator (also known as CX-691 or ORG-24448) is a benzofurazan-derived positive allosteric modulator (PAM) of AMPA-type glutamate receptors[1]. As a highly purified chemical probe (CAS 211735-76-1, MW 231.25 g/mol), it is primarily procured for advanced neuropharmacological research, particularly in models of schizophrenia, Alzheimer's disease, and cognitive enhancement. Unlike direct orthosteric agonists, Farampator selectively enhances glutamatergic transmission by binding to allosteric sites on the AMPA receptor, thereby amplifying endogenous signaling without tonically activating the receptor [1]. Its high solubility in DMSO and established brain penetrance make it a highly processable and reliable precursor for in vivo dosing formulations, offering a standardized baseline for laboratories requiring reproducible central nervous system (CNS) exposure [2].
Substituting Farampator with generic AMPA modulators or early-generation ampakines fundamentally compromises experimental integrity and procurement efficiency[1]. High-impact PAMs, such as cyclothiazide, completely block receptor desensitization, leading to severe excitotoxicity and seizure induction in vivo, which invalidates chronic behavioral models [1]. Conversely, early-generation low-impact ampakines like CX-516 suffer from exceptionally low potency and poor metabolic stability, requiring massive dosing volumes that complicate vehicle formulation and cause erratic pharmacokinetic profiles [2]. Farampator solves this by providing a 'low-impact' biophysical profile—moderately offsetting desensitization to prevent excitotoxicity—while delivering approximately an order of magnitude higher potency than CX-516, ensuring stable, reproducible dosing in complex neurobehavioral assays [2].
Patch clamp electrophysiology studies demonstrate that Farampator exhibits significantly enhanced positive allosteric modulation compared to first-generation ampakines [1]. Specifically, Farampator is approximately an order of magnitude more potent than the baseline comparator CX-516 at enhancing AMPA-evoked currents[1]. This increased potency allows for substantial reductions in the required in vivo efficacious dose (often sub-milligram per kilogram ranges in rodent models), minimizing off-target receptor binding and reducing the solubility burden during formulation [1].
| Evidence Dimension | PAM Potency (AMPA-evoked current enhancement) |
| Target Compound Data | High potency (sub-milligram/kg efficacious dose) |
| Comparator Or Baseline | CX-516 (Low potency baseline) |
| Quantified Difference | ~10-fold increase in potency |
| Conditions | In vitro patch clamp electrophysiology on AMPA receptors |
Procuring Farampator allows researchers to use significantly lower doses, reducing formulation vehicle artifacts and conserving material in large-scale animal studies.
The biophysical classification of AMPAkines is critical for in vivo safety and model viability. Farampator is classified as a 'low-impact' PAM because it only moderately offsets AMPA receptor desensitization [1]. In stark contrast, high-impact modulators like cyclothiazide fully block desensitization, which drastically enhances agonist binding affinity but invariably leads to seizure-inducing excitotoxicity[1]. By maintaining normal physiological desensitization dynamics, Farampator enables the safe long-term potentiation (LTP) of synaptic strength without the neurotoxic side effects that derail chronic dosing studies [1].
| Evidence Dimension | Receptor Desensitization Offset |
| Target Compound Data | Moderate offset (Low-impact profile) |
| Comparator Or Baseline | Cyclothiazide (Full offset / High-impact profile) |
| Quantified Difference | Prevention of seizure-inducing excitotoxicity |
| Conditions | Hippocampal patch clamp and in vivo behavioral safety models |
Selecting a low-impact PAM like Farampator is mandatory for chronic in vivo cognitive studies where high-impact alternatives would cause lethal excitotoxicity.
Early AMPA PAMs often suffered from severe pharmacokinetic limitations, including extremely short half-lives and poor metabolic stability, which hindered their utility as reliable research tools [1]. Farampator was structurally optimized to overcome these liabilities, demonstrating improved metabolic stability and a reliable pharmacokinetic profile with a projected human half-life of approximately 2.3 hours based on allometric scaling [1]. This predictable clearance, combined with excellent CNS penetrance, ensures that researchers can achieve stable brain exposure using standard dosing regimens without resorting to continuous infusion pumps [1].
| Evidence Dimension | Pharmacokinetic Half-Life and Stability |
| Target Compound Data | Predictable clearance (~2.3 h predicted T1/2) |
| Comparator Or Baseline | Early AMPA PAMs (e.g., CX-516 with ~1 h T1/2 and rapid clearance) |
| Quantified Difference | Extended duration of action and improved stability |
| Conditions | In vivo DMPK studies and allometric scaling |
A predictable pharmacokinetic profile simplifies dosing logistics and ensures reproducible exposure levels across complex multi-day behavioral assays.
Due to its low-impact PAM profile and high potency, Farampator is the optimal choice for investigating glutamatergic hypofunction in schizophrenia models [1]. It is specifically procured for behavioral assays (e.g., Novel Object Recognition) where it synergizes with atypical antipsychotics without inducing the excitotoxic seizures associated with high-impact modulators like cyclothiazide [1].
Farampator is highly suited for in vitro patch-clamp and hippocampal slice electrophysiology [2]. Because it is an order of magnitude more potent than early-generation alternatives like CX-516, it allows researchers to robustly amplify AMPA-evoked steady-state currents at lower concentrations, preserving the physiological integrity of the slice preparation over extended recording sessions[2].
With its well-characterized metabolic stability, DMSO solubility, and predictable brain penetrance, Farampator serves as a reliable internal standard or benchmark compound in DMPK (Drug Metabolism and Pharmacokinetics) assays [2]. Procurement teams select it to validate new blood-brain barrier (BBB) penetration models or to calibrate LC-MS/MS systems for novel ampakine development [2].